molecular formula C21H23N3O4S B2814497 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-95-5

5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2814497
CAS No.: 899940-95-5
M. Wt: 413.49
InChI Key: RYFCBYOVMOFXOV-UHFFFAOYSA-N
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Description

5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thioether linkage, and a pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, ethyl acetoacetate, and thiourea.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization with thiourea under acidic conditions to form the pyrido[2,3-d]pyrimidine core.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown promise as a potential therapeutic agent. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated its ability to inhibit key enzymes and pathways involved in disease progression .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity profile makes it suitable for various applications, including the synthesis of novel drugs and functional materials.

Mechanism of Action

The mechanism of action of 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can modulate signaling pathways like NF-κB and MAPK, leading to reduced inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds like 2,4-diamino-6,7-dimethoxyquinazoline share a similar core structure but differ in their substituents and biological activities.

    Thioether-Linked Compounds: Molecules such as 2-(4-methoxyphenylthio)acetic acid have similar thioether linkages but lack the pyrido[2,3-d]pyrimidine core.

Uniqueness

What sets 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group and a thioether linkage. This unique structure contributes to its diverse reactivity and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-6-14-11-22-19-17(20(26)24(3)21(27)23(19)2)18(14)29-12-16(25)13-7-9-15(28-4)10-8-13/h7-11H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCBYOVMOFXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC(=O)C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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